molecular formula C17H18F2N2 B5738260 1-(2,5-difluorobenzyl)-4-phenylpiperazine CAS No. 415950-87-7

1-(2,5-difluorobenzyl)-4-phenylpiperazine

Cat. No.: B5738260
CAS No.: 415950-87-7
M. Wt: 288.33 g/mol
InChI Key: VTLHGZGUEUQCEP-UHFFFAOYSA-N
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Description

1-(2,5-Difluorobenzyl)-4-phenylpiperazine: is an organic compound classified as a piperazine derivative. This heterocyclic compound features a six-membered ring composed of four carbon atoms and two nitrogen atoms. It is a colorless solid that exhibits solubility in water, ethanol, and other organic solvents. With a molecular weight of 227.21 g/mol and a melting point of 108-110°C, it possesses distinctive physical properties . In biological research, it serves as a valuable tool for investigating the effects of various drugs on the human body.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Difluorobenzyl)-4-phenylpiperazine can be synthesized through a multi-step process involving the reaction of 2,5-difluorobenzyl bromide with piperazine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluorobenzyl)-4-phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,5-Difluorobenzyl)-4-phenylpiperazine has several scientific research applications, including:

Mechanism of Action

1-(2,5-Difluorobenzyl)-4-phenylpiperazine acts as an agonist of the serotonin 5-HT2A receptor. Upon binding to this receptor, it triggers activation and subsequent release of neurotransmitters and hormones, such as serotonin, norepinephrine, and dopamine. These neurochemical changes impact behavior, mood, and cognition .

Comparison with Similar Compounds

  • 1-(2,5-Difluorobenzyl)piperazine
  • 1-(2,5-Dimethylphenyl)piperazine
  • 1-(2,6-Difluorobenzyl)piperazine

Comparison: 1-(2,5-Difluorobenzyl)-4-phenylpiperazine is unique due to its specific substitution pattern on the benzyl group, which influences its binding affinity and selectivity for the serotonin 5-HT2A receptor. Compared to similar compounds, it exhibits distinct pharmacological properties and potential therapeutic applications .

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2/c18-15-6-7-17(19)14(12-15)13-20-8-10-21(11-9-20)16-4-2-1-3-5-16/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLHGZGUEUQCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354793
Record name 1-(2,5-difluorobenzyl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415950-87-7
Record name 1-(2,5-difluorobenzyl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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